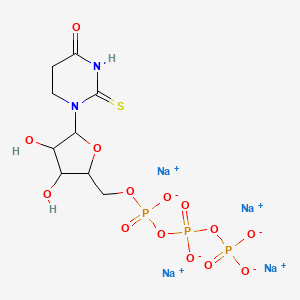
2-thio-UTP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thio-UTP, also known as 2-thiouridine-5’-triphosphate, is a modified ribonucleoside triphosphate. It is a sulfur-containing analog of uridine triphosphate, where the oxygen atom at the 2-position of the uracil ring is replaced by a sulfur atom. This modification imparts unique properties to the compound, making it valuable in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-thio-UTP typically involves the chemical modification of uridine triphosphate. One common method includes the reaction of uridine triphosphate with a sulfurizing agent under controlled conditions. The reaction is carried out in an aqueous solution, and the product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale purification systems to ensure high yield and purity. The compound is stored at -20°C to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
2-Thio-UTP undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Hydrolysis: The triphosphate group can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.
Nucleophiles: Thiols or amines for substitution reactions.
Acids/Enzymes: Hydrochloric acid or phosphatases for hydrolysis reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Substitution: Formation of various substituted uridine derivatives.
Hydrolysis: Formation of uridine monophosphate and inorganic phosphate.
Aplicaciones Científicas De Investigación
2-Thio-UTP has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids.
Biology: Incorporated into RNA to study RNA structure and function.
Medicine: Investigated for its potential in therapeutic mRNA synthesis due to its reduced immunogenicity.
Industry: Used in the production of modified RNA for various biotechnological applications .
Mecanismo De Acción
2-Thio-UTP exerts its effects primarily through its interaction with purinergic receptors, specifically the P2Y2 receptor. It acts as a selective agonist, binding to the receptor and activating downstream signaling pathways. This activation leads to various cellular responses, including the regulation of gene expression and protein synthesis. The compound has been shown to reduce pro-fibrotic gene expression and inhibit the activation of RNA-dependent protein kinase .
Comparación Con Compuestos Similares
Similar Compounds
Uridine Triphosphate (UTP): The unmodified form of 2-thio-UTP.
2-Thio-CTP: A sulfur-containing analog of cytidine triphosphate.
2-Thio-GTP: A sulfur-containing analog of guanosine triphosphate.
Uniqueness
This compound is unique due to its sulfur modification, which imparts distinct chemical and biological properties. Unlike its unmodified counterpart, this compound exhibits reduced immunogenicity and enhanced stability, making it particularly valuable in therapeutic mRNA synthesis and other biotechnological applications .
Propiedades
Fórmula molecular |
C9H13N2Na4O14P3S |
|---|---|
Peso molecular |
590.15 g/mol |
Nombre IUPAC |
tetrasodium;[[[3,4-dihydroxy-5-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H17N2O14P3S.4Na/c12-5-1-2-11(9(29)10-5)8-7(14)6(13)4(23-8)3-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h4,6-8,13-14H,1-3H2,(H,18,19)(H,20,21)(H,10,12,29)(H2,15,16,17);;;;/q;4*+1/p-4 |
Clave InChI |
SHTFJNDNAFXDKG-UHFFFAOYSA-J |
SMILES canónico |
C1CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















